Partial Agonist Efficacy at Wild-Type AR Relative to Testosterone
In the AR-R-SAT functional assay (NIH3T3 cells expressing wild-type human AR), ACP-105 (compound 1) achieves an EC50 of 1 nM, demonstrating approximately 80–90% of the maximal efficacy (Emax) of the full agonist dihydrotestosterone (DHT), classifying it as a partial AR agonist [1]. This partial agonist profile is the mechanistic basis for tissue-selective anabolic activity: sufficient efficacy in muscle and bone to stimulate protein synthesis and mineralization, but sub-maximal activation in androgenic tissues (prostate, seminal vesicles) [1]. In the in vivo Hershberger assay model, this translates to a significantly lower prostate stimulation index compared to testosterone at doses producing equivalent levator ani muscle hypertrophy, establishing a favorable anabolic-androgenic dissociation critical for muscle/bone-targeted applications [1].
| Evidence Dimension | Androgen receptor functional efficacy (R-SAT assay, NIH3T3 cells) |
|---|---|
| Target Compound Data | EC50 = 1 nM (wild-type AR); Emax ≈ 80–90% of DHT |
| Comparator Or Baseline | Dihydrotestosterone (DHT): EC50 = 0.2 nM; Emax = 100% (full agonist); Testosterone: EC50 = 0.5 nM; Emax ≈ 95% |
| Quantified Difference | ACP-105 EC50 ~5-fold higher than DHT; Emax ~10–20% lower (partial vs. full agonism) |
| Conditions | AR-R-SAT assay: NIH3T3 mouse fibroblast cells transiently expressing wild-type human androgen receptor; reporter gene β-galactosidase readout. |
Why This Matters
Partial agonism at AR is the defining pharmacological feature enabling tissue-selective anabolism without full androgenic side effects—a property not shared by full AR agonists such as testosterone or by structurally distinct SARM chemotypes with different efficacy profiles.
- [1] Schlienger N, et al. Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators. J Med Chem. 2009;52(22):7186-91. PMID: 19856921. View Source
